Enantioselective Systemic Exposure in Rat Pharmacokinetics
Following a single oral dose of racemic tenatoprazole (5 mg/kg) to Wistar rats, the mean AUC(0-infinity) of (+)-tenatoprazole was 7.5 times greater than that of (-)-tenatoprazole (P < 0.001) [1]. The (+)-enantiomer also exhibited significantly higher Cmax and longer t1/2, with clearance (CL/F) values differing significantly between enantiomers (P < 0.01 and P < 0.001, respectively) [1]. This enantioselective pharmacokinetic profile establishes that (R)-tenatoprazole is not a minor or interchangeable stereoisomer but rather the predominant circulating species in this model, with substantially greater systemic persistence than its (S)-counterpart.
(P < 0.001)
| Evidence Dimension | Area Under the Plasma Concentration-Time Curve (AUC0-inf) |
|---|---|
| Target Compound Data | (+)-Tenatoprazole: Not reported as absolute value; ratio relative to (-)-enantiomer is 7.5 |
| Comparator Or Baseline | (-)-Tenatoprazole: Not reported as absolute value; ratio relative to (+)-enantiomer is 1.0 (reference) |
| Quantified Difference | 7.5-fold higher AUC(0-infinity) for (+)-tenatoprazole versus (-)-tenatoprazole (P < 0.001) |
| Conditions | Wistar rats; single oral dose of rac-tenatoprazole 5 mg/kg; plasma concentrations measured via sequential achiral and chiral LC; noncompartmental pharmacokinetic analysis |
Why This Matters
This 7.5-fold exposure difference means that in any rodent pharmacology study using racemic material, (R)-tenatoprazole is the dominant active species driving efficacy and toxicity signals, making purified (R)-enantiomer essential for establishing true enantiomer-specific dose-response relationships.
- [1] Guan J, Yang J, Bi Y, Shi S, Li F. Determination of tenatoprazole enantiomers and their enantioselective pharmacokinetics in rats. Chirality. 2009 Jun;21(6):613-8. doi: 10.1002/chir.20657. PMID: 18752288. View Source
